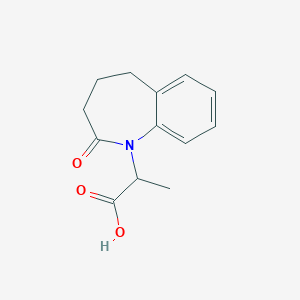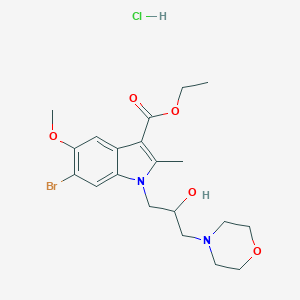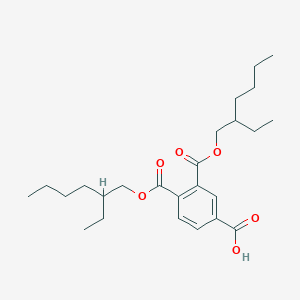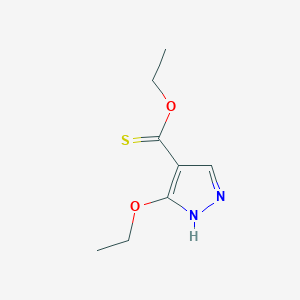
2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 2,3,4,5-tetrahydro-1H-1-benzazepin derivatives involves multiple steps, including methylation, cyclization, and rearrangements. Lennon and Proctor (1979) detailed a method to obtain 2, 3, 4, 5-tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine through methylation and attempted alkylation reactions (Lennon & Proctor, 1979). Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the versatility of related ring systems (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of benzazepine derivatives has been elucidated through various analyses, including X-ray structural analysis. Soldatenkov et al. (2012) conducted a study revealing the structural characteristics of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, emphasizing the role of base-induced rearrangements in determining the molecular configuration (Soldatenkov et al., 2012).
Applications De Recherche Scientifique
Chemistry and Biological Activity
Research into the chemistry and biological activity of benzazepines, which are structurally related to 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid, has shown significant findings. Benzazepines exhibit cytotoxicity towards human leukemia cells, with certain compounds demonstrating higher activity than dopamine. These compounds have also shown the potential to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, suggesting their utility in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).
Heterocyclic Chemistry
The exploration of 2,3-Benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has provided insights into their potential as new medicines against diseases lacking current remedies, such as specific cancer types and bacterial infections resistant to existing treatments (Földesi, Volk, & Milen, 2018).
Environmental Impact
The environmental occurrence, fate, and transformation of benzodiazepines, including their presence in wastewater and the efficiency of water treatment processes in removing these contaminants, have been a focus of study. This research is crucial for understanding the environmental impact of these compounds and developing effective removal strategies to ensure water safety (Kosjek et al., 2012).
Synthetic Applications
Investigations into the synthetic utilities of o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzo(1,5)diazepines highlight the versatility of these compounds in synthesizing various heterocyclic systems with significant biological applications (Ibrahim, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTIVKFWBOWRDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)







![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)



